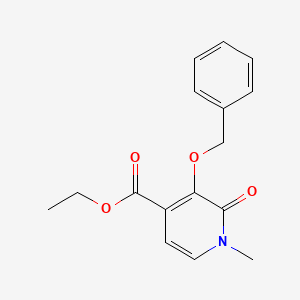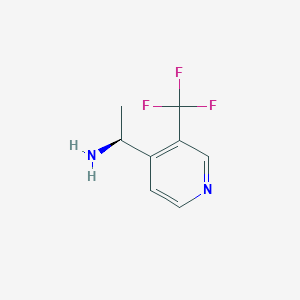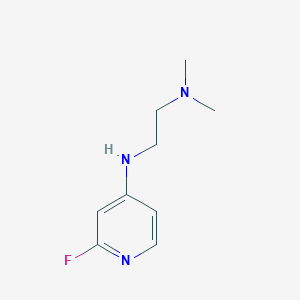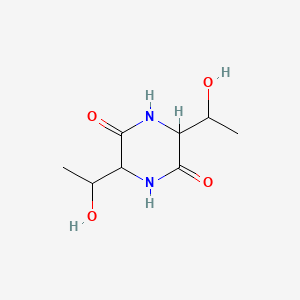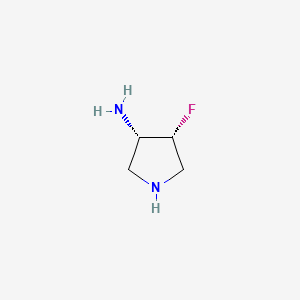
Rel-(3S,4R)-4-fluoropyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4R)-4-fluoropyrrolidin-3-amine is a chiral fluorinated amine derivative of pyrrolidine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom in the pyrrolidine ring can significantly alter the compound’s chemical properties, making it a valuable building block for the development of new pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-4-fluoropyrrolidin-3-amine typically involves the introduction of a fluorine atom into the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) with a fluorine atom. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalytic systems and green chemistry principles can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4R)-4-fluoropyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Fluorinating agents like DAST or Selectfluor are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated derivatives.
Scientific Research Applications
Rel-(3S,4R)-4-fluoropyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex molecules.
Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-4-fluoropyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3S,4R)-3,4-Difluoropyrrolidine hydrochloride
- Rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride
Uniqueness
Rel-(3S,4R)-4-fluoropyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of a single fluorine atom. This configuration can result in distinct chemical and biological properties compared to other fluorinated pyrrolidine derivatives. The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution and for developing new bioactive molecules.
Properties
Molecular Formula |
C4H9FN2 |
|---|---|
Molecular Weight |
104.13 g/mol |
IUPAC Name |
(3S,4R)-4-fluoropyrrolidin-3-amine |
InChI |
InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2/t3-,4+/m1/s1 |
InChI Key |
NNDGWIOJJXUONO-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)F)N |
Canonical SMILES |
C1C(C(CN1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


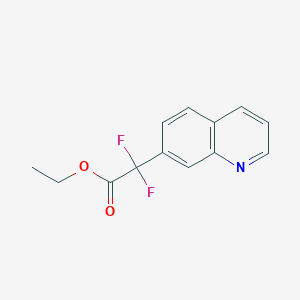
![(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12980401.png)

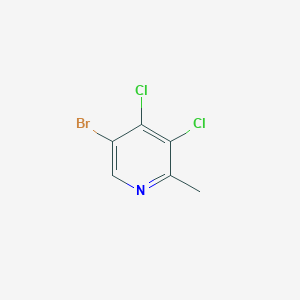
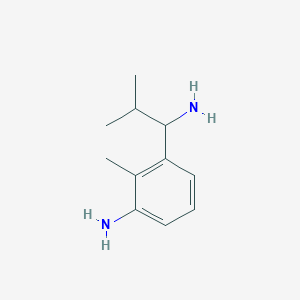
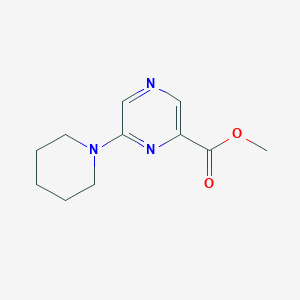
![tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12980426.png)
![3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12980429.png)

